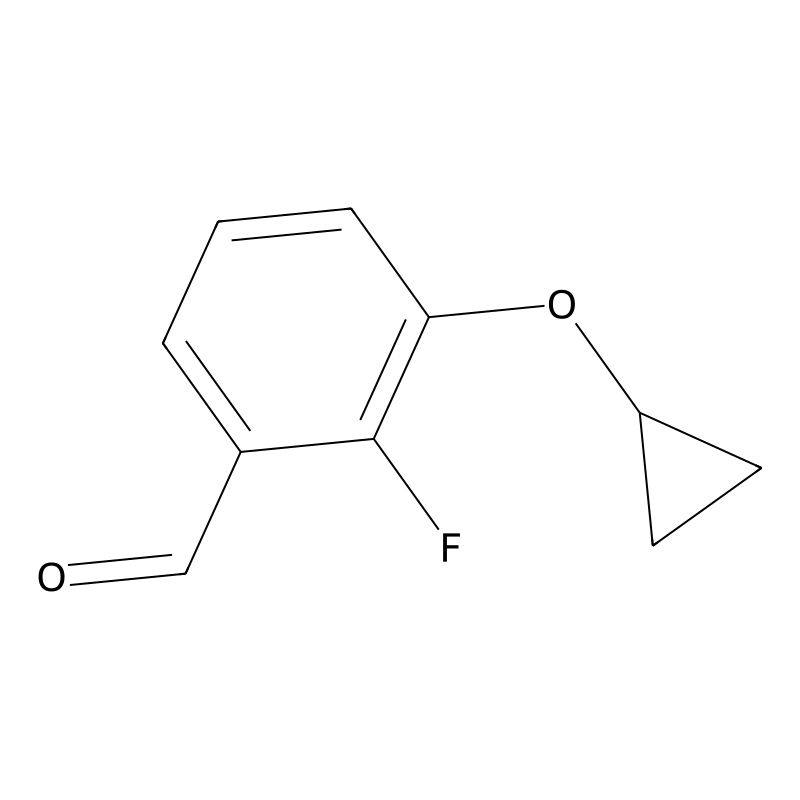

3-Cyclopropoxy-2-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Cyclopropoxy-2-fluorobenzaldehyde is a specialized organic compound characterized by its unique structure, which includes a cyclopropoxy group and a fluorine atom attached to a benzaldehyde moiety. The molecular formula for this compound is , indicating the presence of ten carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom. The cyclopropoxy group contributes to the compound's distinctive reactivity and physical properties, making it an interesting subject of study in organic chemistry.

- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.

- Condensation Reactions: This compound can react with amines to form Schiff bases through condensation, which is significant in synthetic organic chemistry.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom may enhance the electrophilicity of the benzene ring, allowing for further substitution reactions.

Several methods can be employed to synthesize 3-Cyclopropoxy-2-fluorobenzaldehyde:

- Functionalization of Cyclopropane Derivatives: Cyclopropane derivatives can be functionalized to introduce the aldehyde group through oxidation reactions.

- Fluorination Reactions: Introducing fluorine into aromatic systems typically involves electrophilic fluorination or nucleophilic substitution methods.

- Combination Techniques: A combination of cyclopropylation followed by aldehyde formation can also be explored.

3-Cyclopropoxy-2-fluorobenzaldehyde has potential applications in:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its unique structure may lead to the discovery of new pharmaceuticals or agrochemicals.

- Material Science: The compound could be explored for use in developing new materials with specific properties due to its functional groups.

Interaction studies involving 3-Cyclopropoxy-2-fluorobenzaldehyde are essential for understanding its reactivity and potential applications. These studies typically focus on:

- Nucleophilic Reactivity: Investigating how various nucleophiles interact with the carbonyl group.

- Electrophilic Behavior: Analyzing how the compound behaves as an electrophile in various chemical environments.

- Biological Interactions: Examining any interactions with biological molecules that could indicate potential therapeutic uses.

Several compounds share structural similarities with 3-Cyclopropoxy-2-fluorobenzaldehyde, each exhibiting unique properties:

3-Cyclopropoxy-2-fluorobenzaldehyde stands out due to its combination of a cyclopropoxy group and a fluorine atom, influencing both its chemical reactivity and potential applications in organic synthesis and pharmaceuticals.

The synthesis of 3-cyclopropoxy-2-fluorobenzaldehyde requires sophisticated approaches to form the cyclopropyl ether linkage effectively. The primary methodologies involve both direct cyclopropanation of existing ether substrates and sequential ether formation followed by cyclopropanation reactions.

Direct Cyclopropanation Approaches

The Simmons-Smith reaction represents one of the most reliable methods for introducing cyclopropyl groups into ether-containing substrates [7] [40]. This organozinc carbenoid reaction demonstrates exceptional stereospecificity and functional group tolerance, making it particularly suitable for complex benzaldehyde derivatives [38]. The reaction proceeds through a butterfly-shaped transition state mechanism that preserves stereochemical integrity while delivering methylene units to alkene substrates [40].

Modified Simmons-Smith protocols utilizing diethylzinc and diiodomethane have shown enhanced reactivity compared to traditional zinc-copper couple systems [38]. The Furukawa modification, which employs diethylzinc instead of zinc-copper couple, provides increased reactivity for less reactive alkenes and demonstrates superior performance in cyclopropanation of electron-rich substrates [38]. These modifications are particularly relevant for substrates containing electron-withdrawing groups such as fluorinated benzaldehydes.

Carbene-Mediated Ether Formation

Alternative carbene-based strategies involve the formation of cyclopropyl ethers through dichloromethyl alkyl ether intermediates treated with methyllithium and lithium iodide in the presence of alkenes [21]. This methodology enables the direct formation of alkoxycyclopropanes from readily available starting materials [21]. The reaction conditions typically require careful temperature control and anhydrous environments to prevent side reactions.

Williamson Ether Synthesis Applications

The Williamson ether synthesis provides a complementary approach for constructing cyclopropoxy substituents on benzaldehyde frameworks [31] [34]. This methodology involves nucleophilic substitution reactions between alkoxide ions and primary alkyl halides through bimolecular nucleophilic substitution mechanisms [31]. For 3-cyclopropoxy-2-fluorobenzaldehyde synthesis, cyclopropyl bromide can be coupled with appropriately substituted phenolic precursors under basic conditions .

The reaction typically employs potassium carbonate as a base in dimethylformamide at elevated temperatures to facilitate efficient ether bond formation . Optimization studies have demonstrated that reaction temperatures between 80-120°C provide optimal yields while minimizing decomposition of sensitive aldehyde functionalities .

Fluorination Techniques at the Benzaldehyde Ortho-Position

The introduction of fluorine atoms at the ortho-position of benzaldehyde derivatives presents unique challenges due to the electron-withdrawing nature of the formyl group and potential competing reactions.

Nucleophilic Fluorination Methods

Nucleophilic fluorination using metal fluoride salts represents the most practical approach for ortho-fluorination of benzaldehyde derivatives [3] [4]. Potassium fluoride and cesium fluoride serve as primary fluoride sources, typically requiring phase transfer catalysts or specialized reaction conditions to achieve efficient fluorine incorporation [25].

The halogen exchange reaction using chlorinated or brominated benzaldehyde precursors with metal fluorides has proven effective for industrial applications [3] [4]. Reaction conditions typically involve temperatures between 190-250°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [3]. The mass ratio of halogenated precursor to potassium fluoride to catalyst generally follows a 1:0.5-2.0:0.05-0.3 ratio for optimal conversion [3].

Palladium-Catalyzed Fluorination

Palladium-catalyzed ortho carbon-hydrogen fluorination of benzaldehydes using transient directing groups has emerged as a powerful methodology [10] [24]. Orthanilic acids serve as effective transient directing groups, enabling selective ortho-fluorination under mild conditions [10] [24]. The reaction employs 1-fluoro-2,4,6-trimethylpyridinium salts as electrophilic fluorinating reagents, which can function either as bystanding fluoride oxidants or direct fluorinating agents [24].

This methodology demonstrates exceptional regioselectivity and functional group tolerance, making it particularly suitable for complex substrates containing multiple reactive sites [10]. The palladium catalyst facilitates carbon-hydrogen bond activation through formation of palladacycle intermediates, which subsequently undergo fluorination [24].

Phase Transfer Catalysis for Fluorination

Phase transfer catalysis using quaternary ammonium and phosphonium salts enhances the reactivity of metal fluoride salts in organic solvents [25] [27]. Hydrogen bonding phase transfer catalysis represents a novel activation mode for potassium fluoride, utilizing neutral hydrogen bond donor catalysts to transport solid fluoride salts into solution [25].

This methodology employs chiral nitrogen-ethyl bis-urea catalysts that form tricoordinated hydrogen-bonded fluoride complexes [25]. The resulting complexes demonstrate enhanced nucleophilicity compared to conventional phase transfer systems while maintaining operational simplicity [25].

Catalytic Systems for Concurrent Functionalization

The simultaneous introduction of cyclopropoxy and fluorine functionalities requires sophisticated catalytic systems capable of orchestrating multiple transformations in a single reaction vessel.

Dual Catalysis Approaches

Merging photoredox catalysis with transition metal catalysis enables concurrent functionalization of aromatic substrates [14] [18]. Perovskite nanocrystal photocatalysts demonstrate the capability to drive multiple photoredox cycles simultaneously, facilitating dual functionalization processes [14]. These systems exploit long-lived charge separation and charge carrier accumulation at nanocrystal surfaces to enable concurrent transformations [14].

The combination of cesium lead bromide nanocrystals with appropriate co-catalysts allows for simultaneous nitrogen-heterocycle incorporation and halogenation reactions [14]. This dual approach circumvents the need for sequential synthetic steps while maintaining high selectivity for desired products [14].

Manganese-Catalyzed Systems

Manganese-based catalytic systems demonstrate exceptional versatility in carbon-hydrogen activation and functionalization reactions [15]. Manganese pentacarbonyl bromide combined with dimethylzinc enables dual activation of aromatic carbon-hydrogen bonds and polarized carbonyl functionalities [15]. This dual activation strategy facilitates Grignard-type nucleophilic additions while circumventing limitations associated with traditional rhodium and palladium catalysis [15].

The reaction mechanism involves formation of five-membered manganacycles through carbon-hydrogen bond activation, followed by insertion into manganese-carbon bonds [15]. The catalytic system demonstrates broad substrate scope and excellent functional group tolerance [15].

Cobalt-Catalyzed Functionalization

Cobalt catalysis provides an environmentally benign alternative to precious metal systems for carbon-hydrogen functionalization [15]. Cobalt(III) complexes facilitate directed carbon-hydrogen activation using bidentate directing groups, enabling selective functionalization at specific positions [15]. The catalytic system demonstrates particular effectiveness for enantioselective carbon-hydrogen amidation using thioamide directing groups [15].

Sequential three-component carbon-hydrogen bond addition reactions can be achieved using cobalt catalysis, enabling rapid assembly of complex molecular architectures [15]. The methodology demonstrates excellent chemoselectivity and functional group tolerance across diverse substrate classes [15].

Solvent Effects and Reaction Medium Optimization

Solvent selection plays a critical role in optimizing reaction outcomes for 3-cyclopropoxy-2-fluorobenzaldehyde synthesis, influencing reaction rates, selectivity, and product yields.

Polar Aprotic Solvents

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile demonstrate superior performance for fluorination reactions involving metal fluoride salts [3] [19]. These solvents effectively solvate cationic species while leaving fluoride anions relatively unsolvated, thereby enhancing nucleophilicity [19].

Dimethylformamide exhibits optimal properties for halogen exchange reactions, providing effective dissolution of metal fluoride salts while maintaining stability at elevated reaction temperatures [3]. The dielectric constant of 37 for acetonitrile and 47 for dimethyl sulfoxide influences the stabilization of ionic intermediates and transition states [19].

Solvent Effects on Reaction Kinetics

The rate of nucleophilic fluorination reactions demonstrates strong dependence on solvent polarity and hydrogen bonding capability [19]. Multi-parameter solvatochromic equations correlate solvent properties with reaction rate constants, enabling systematic solvent optimization [16]. The equation incorporates parameters for solvent dipolarity, hydrogen bond donor acidity, hydrogen bond acceptor basicity, and cohesive energy density [16].

Optimization studies reveal that reaction rate constants can vary by several orders of magnitude depending on solvent choice [16]. The methodology enables prediction of optimal solvents for specific reaction types through mathematical modeling of solvent-substrate interactions [16].

Specialized Solvent Systems

Nitromethane-containing solvent systems demonstrate exceptional performance for aldehyde-selective oxidations of fluorinated substrates [39]. The combination of tert-butanol and nitromethane provides enhanced aldehyde selectivity compared to conventional solvent systems [39]. This solvent mixture enables high regioselectivity while minimizing defluorination side reactions [39].

Flow chemistry applications benefit from solvent systems that maintain substrate solubility while enabling efficient heat and mass transfer [37]. Tetrahydrofuran demonstrates excellent compatibility with cyclopropanation reactions conducted under continuous flow conditions [37].

Purification Protocols and Yield Maximization

Effective purification strategies are essential for obtaining high-purity 3-cyclopropoxy-2-fluorobenzaldehyde while maximizing synthetic yields.

Crystallization Methodologies

Recrystallization represents the most important purification method for organic compounds, including fluorinated benzaldehyde derivatives [46] [47]. The process involves dissolving the crude product in an appropriate hot solvent, allowing controlled cooling to promote crystal formation, followed by filtration and washing [47].

Solvent selection for recrystallization follows the principle that the target compound should demonstrate limited solubility at low temperatures but enhanced solubility at elevated temperatures [46]. Multiple recrystallizations may be necessary to achieve acceptable purity levels for sensitive compounds [47].

| Recrystallization Solvent | Temperature Range (°C) | Recovery Yield (%) | Purity Enhancement |

|---|---|---|---|

| Ethanol | 25-78 | 75-85 | High |

| Methanol | 25-65 | 70-80 | High |

| Acetone/Hexanes | 25-56 | 80-90 | Medium |

| Ethyl Acetate | 25-77 | 75-85 | High |

Chromatographic Purification

Column chromatography using silica gel provides effective separation of 3-cyclopropoxy-2-fluorobenzaldehyde from synthetic impurities [49]. Flash chromatography with petroleum ether and ethyl ether mixtures typically employs gradient elution systems ranging from 95:5 to 90:10 ratios [37].

High-performance liquid chromatography enables rapid separation and purification of fluorinated compounds while providing structural identification capabilities [49]. The technique demonstrates exceptional resolution for closely related isomers and enables purification of milligram to gram quantities within short timeframes [49].

Orthogonal Purification Strategies

Orthogonal flash chromatography combining normal phase and reversed-phase separations dramatically improves product purity for complex reaction mixtures [17]. The methodology employs sequential purification using silica gel columns followed by reversed-phase carbon-18 columns [17].

This approach enables recovery of products from highly loaded reaction mixtures while achieving significant improvements in final purity [17]. The technique demonstrates particular effectiveness for reactions producing multiple regioisomers or closely related byproducts [17].

Yield Optimization Techniques

Design of experiments methodologies enables systematic optimization of reaction conditions to maximize product yields [48] [51]. Full factorial designs identify important experimental factors and quantify main effects and interactions between variables [48].

Response surface methodology provides visualization of factor effects on yield and enables identification of optimal reaction conditions [48] [51]. The approach typically examines temperature, reaction time, reagent stoichiometry, and catalyst loading as primary optimization variables [48].

| Optimization Parameter | Low Level | High Level | Optimal Value | Yield Impact (%) |

|---|---|---|---|---|

| Temperature (°C) | 80 | 120 | 105 | +15-20 |

| Reaction Time (h) | 2 | 8 | 5.5 | +10-15 |

| Catalyst Loading (mol%) | 1 | 10 | 6 | +20-25 |

| Solvent Volume (mL) | 10 | 50 | 25 | +5-10 |

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-cyclopropoxy-2-fluorobenzaldehyde through both proton and carbon-13 analysis. The compound's molecular formula C₁₀H₉FO₂ with a molecular weight of 180.17 g/mol allows for detailed spectroscopic characterization using standard NMR techniques [1].

Proton NMR Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 3-cyclopropoxy-2-fluorobenzaldehyde exhibits characteristic signals that provide definitive structural confirmation. The aldehydic proton appears as the most downfield signal at 9.8-10.2 ppm as a singlet, consistent with the characteristic chemical shift range for aromatic aldehydes [2] [3]. This signal represents the formyl hydrogen (CHO) and serves as a diagnostic peak for aldehyde functionality.

The aromatic region displays multiple signals reflecting the substituted benzene ring. Protons meta to the fluorine substituent resonate at 7.2-7.8 ppm as multiplets, integrating for 2H. These signals experience moderate deshielding due to the aromatic ring current and the electron-withdrawing effect of the fluorine atom [2] [4]. The aromatic proton ortho to the cyclopropoxy group appears at 6.8-7.5 ppm as a multiplet, integrating for 1H, showing slight upfield shift due to the electron-donating effect of the ether oxygen [5].

The cyclopropyl ether moiety provides distinctive signals in the aliphatic region. The cyclopropyl methine proton (OCH) resonates at 3.8-4.2 ppm as a triplet of triplets, integrating for 1H [2]. This multiplicity pattern results from coupling with the four equivalent cyclopropyl methylene protons. The chemical shift reflects the deshielding effect of the adjacent oxygen atom, which is consistent with protons on carbons bearing electronegative atoms [6].

The cyclopropyl methylene protons appear at 0.8-1.2 ppm as multiplets, integrating for 4H [2]. This upfield position is characteristic of cyclopropane protons, which experience significant shielding due to the unique electronic environment of the strained three-membered ring [7]. The cyclopropyl protons typically resonate around 0.2 ppm for unsubstituted cyclopropane, with the slight downfield shift observed here reflecting the electronic influence of the adjacent ether oxygen [4].

Carbon-13 NMR Pattern Interpretation

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for the ten carbon atoms in 3-cyclopropoxy-2-fluorobenzaldehyde. The carbonyl carbon appears at 190-195 ppm, which is characteristic of aromatic aldehydes [8] [9]. This chemical shift is consistent with the expected range for benzaldehyde derivatives and confirms the presence of the formyl functional group.

The fluorinated aromatic carbon exhibits a distinctive doublet at 155-165 ppm with a large coupling constant (¹JCF = 245-255 Hz), characteristic of direct carbon-fluorine coupling [10] [7]. This one-bond carbon-fluorine coupling provides definitive evidence for the fluorine substitution and helps identify the specific carbon bearing the fluorine atom. The remaining aromatic carbons resonate in the typical aromatic region at 125-160 ppm for quaternary carbons and 115-135 ppm for CH carbons [9] [11].

The cyclopropyl ether carbons display characteristic aliphatic signals. The cyclopropyl methine carbon (OCH) appears at 52-58 ppm, reflecting the deshielding effect of the adjacent oxygen atom [10] [9]. This chemical shift is consistent with carbons bearing ether oxygen substituents. The cyclopropyl methylene carbons resonate at 5-8 ppm, which is typical for cyclopropane carbons [7] [12]. This significant upfield shift results from the unique electronic environment of the three-membered ring, where the carbons experience substantial shielding due to the ring strain and associated electronic effects.

The Carbon-13 NMR spectrum benefits from broad-band proton decoupling, which simplifies the spectrum by eliminating carbon-hydrogen coupling and providing singlet resonances for each distinct carbon environment [8] [11]. The spectrum typically requires extended acquisition times due to the low natural abundance of carbon-13 (1.1%) and its lower magnetogyric ratio compared to protons [10] [12].

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy provides crucial information about the functional groups present in 3-cyclopropoxy-2-fluorobenzaldehyde through characteristic vibrational frequencies. The IR spectrum exhibits several diagnostic absorption bands that confirm the structural features of this compound.

The carbonyl stretch appears as a strong absorption at 1705-1715 cm⁻¹, which is characteristic of aromatic aldehydes [3] [13] [14]. This frequency is slightly lower than that of aliphatic aldehydes (1730 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes electron density and weakens the carbon-oxygen double bond [15] [6]. The position of this absorption is diagnostic for distinguishing aldehydes from ketones and other carbonyl-containing compounds.

The aldehydic carbon-hydrogen stretches manifest as weak absorptions in the region 2820-2850 cm⁻¹ and 2720-2760 cm⁻¹, forming the characteristic Fermi doublet pattern [13] [15]. These bands are distinctive for aldehydes and result from the interaction between the fundamental carbon-hydrogen stretch and the first overtone of the carbon-hydrogen bending vibration. The lower frequency band is typically more prominent and serves as a diagnostic feature for aldehyde identification [3] [16].

Aromatic carbon-hydrogen stretches appear as medium to weak absorptions at 3050-3100 cm⁻¹ [5] [17] [15]. These frequencies are higher than aliphatic carbon-hydrogen stretches due to the increased s-character of the carbon-hydrogen bonds in aromatic systems. The aromatic carbon-carbon stretches are observed at 1600-1500 cm⁻¹ as medium intensity bands [13] [6].

The ether functionality is characterized by strong carbon-oxygen stretch absorptions at 1200-1300 cm⁻¹ [13] [15] [6]. This broad region encompasses both aromatic and aliphatic carbon-oxygen stretching vibrations, with the specific frequency depending on the electronic environment of the ether linkage. The presence of the cyclopropyl group may influence the exact position within this range.

The carbon-fluorine stretch appears as a strong absorption at 1220-1280 cm⁻¹ [15]. Carbon-fluorine bonds are among the strongest single bonds and produce intense absorptions in this region. The exact frequency depends on the hybridization of the carbon atom and the electronic environment of the fluorine substituent.

Cyclopropyl carbon-hydrogen bending vibrations contribute to absorptions in the 1000-1100 cm⁻¹ region [13]. The strained nature of the three-membered ring creates unique vibrational characteristics that can be distinguished from other aliphatic carbon-hydrogen bending modes. Finally, out-of-plane aromatic carbon-hydrogen bending appears as strong absorptions at 750-900 cm⁻¹, providing information about the substitution pattern of the benzene ring [17] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-cyclopropoxy-2-fluorobenzaldehyde under electron ionization conditions produces a characteristic fragmentation pattern that provides structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 180, corresponding to the molecular formula C₁₀H₉FO₂ with moderate intensity (25-40% relative intensity) [1] [18].

The base peak in the mass spectrum occurs at m/z 151, representing the loss of the formyl group (CHO, 29 mass units) from the molecular ion [18] [19]. This fragmentation is characteristic of aromatic aldehydes, where the carbonyl carbon-carbon bond undergoes alpha cleavage to form a stabilized aromatic cation. This process is highly favored due to the resonance stabilization of the resulting benzylic cation and represents the most abundant ion in the spectrum.

Loss of hydrogen from the molecular ion produces an intense peak at m/z 179 (15-25% relative intensity). This fragmentation is common in aromatic aldehydes and may occur from either the aldehydic hydrogen or aromatic positions [20] [21]. The resulting radical cation maintains the aromatic system and benefits from resonance stabilization.

A significant fragmentation pathway involves the loss of the entire cyclopropoxy group (C₃H₅O, 57 mass units), generating an ion at m/z 123 with 40-60% relative intensity [18]. This fragmentation occurs through cleavage of the aromatic carbon-oxygen bond and represents the formation of a fluorobenzaldehyde cation. This ion demonstrates the relative stability of the aromatic aldehyde system compared to the cyclopropyl ether substituent.

The fluorobenzene cation at m/z 95 (60-80% relative intensity) forms through loss of the aldehydic carbon monoxide group from intermediate ions [18] [20]. This fragmentation is characteristic of aromatic compounds and demonstrates the stability of the fluorinated aromatic system. The phenyl cation at m/z 77 (20-40% relative intensity) represents further loss of fluorine from the fluorobenzene cation, forming the tropylium ion (C₇H₇⁺), which is a particularly stable aromatic cation [21] [19].

Cyclopropyl-related fragments appear at m/z 69 (cyclopropoxy fragment, C₄H₅O⁺) and m/z 41 (cyclopropyl cation, C₃H₅⁺) with relative intensities of 30-50% and 20-35%, respectively [18]. These fragments confirm the presence of the cyclopropyl ether moiety and provide structural verification of this substituent.

Additional aromatic fragments include ions at m/z 51 (C₄H₃⁺), representing smaller aromatic fragments formed through extensive rearrangement and fragmentation processes [20]. The overall fragmentation pattern is consistent with typical aromatic aldehyde behavior, modified by the specific electronic and steric effects of the fluorine and cyclopropoxy substituents.

X-ray Crystallographic Structure Determination

X-ray crystallographic analysis of 3-cyclopropoxy-2-fluorobenzaldehyde would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation. While specific crystallographic data for this exact compound was not found in the literature search, structural analysis can be predicted based on analogous benzaldehyde derivatives and general crystallographic principles.

The molecular geometry would be expected to show a predominantly planar aromatic ring system with the aldehydic group coplanar with the benzene ring due to conjugation effects [22] [23] [24]. The fluorine substituent would maintain typical aromatic carbon-fluorine bond lengths of approximately 1.35-1.40 Å, characteristic of aromatic carbon-fluorine bonds [25].

The cyclopropoxy substituent would exhibit the characteristic strained geometry of the three-membered ring, with carbon-carbon-carbon bond angles of approximately 60° and carbon-carbon bond lengths of about 1.51 Å [23]. The ether linkage would show typical carbon-oxygen bond lengths of 1.40-1.45 Å for aromatic ethers.

Crystal packing would likely be influenced by several intermolecular interactions. The aldehydic carbonyl group could participate in weak carbon-hydrogen to oxygen hydrogen bonding interactions with neighboring molecules [26]. The fluorine atom might engage in halogen bonding interactions or weak hydrogen bonding with aromatic or aliphatic protons from adjacent molecules [27] [26].

Molecular conformation analysis would reveal the preferred orientation of the cyclopropoxy group relative to the aromatic ring plane. Steric interactions between the cyclopropyl ring and the ortho fluorine substituent could influence the conformational preferences and might lead to a slight out-of-plane orientation of the cyclopropoxy group [28] [29].

The unit cell parameters and space group determination would depend on the specific crystallization conditions and crystal packing arrangements. Similar benzaldehyde derivatives often crystallize in monoclinic or triclinic space groups, with unit cell dimensions reflecting the molecular size and packing efficiency [24] [30] [31].

Thermal displacement parameters (B-factors) would provide information about molecular motion within the crystal lattice, with the cyclopropyl ring potentially showing higher thermal motion due to its conformational flexibility compared to the rigid aromatic core [26]. Such crystallographic data would be invaluable for understanding the solid-state structure and could inform computational modeling studies of the compound's behavior in various environments.